![molecular formula C10H11NO2 B1298405 4-Methyl-beta-methyl-beta-nitrostyrene CAS No. 29816-55-5](/img/structure/B1298405.png)
4-Methyl-beta-methyl-beta-nitrostyrene
Overview
Description
4-Methyl-beta-methyl-beta-nitrostyrene is a chemical compound with the molecular formula C10H11NO2 . It is also known as trans-4-Methyl-beta-methyl-beta-nitrostyrene . This compound is used as an organic intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of 4-Methyl-beta-methyl-beta-nitrostyrene involves several methods . One method involves the reaction of benzaldehyde with nitroethane and butylamine . Another method involves the Henry reaction of benzaldehyde and nitromethane .Molecular Structure Analysis
The molecular structure of 4-Methyl-beta-methyl-beta-nitrostyrene can be represented by the InChI string: InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7- . The molecular weight of this compound is 177.1998 .Chemical Reactions Analysis
4-Methyl-beta-methyl-beta-nitrostyrene, a nitrostyrene derivative, is an α,β-disubstituted nitroalkene . It has been synthesized by reacting benzaldehyde with nitroethane and butylamine . Spectroscopic analysis of 1-phenyl-2-nitropropene has been done using FT-IR, FT-Raman, NMR, and UV .Scientific Research Applications
Organic Intermediate for Pharmaceuticals
The compound “4-Methyl-beta-methyl-beta-nitrostyrene” is used as an organic intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs and medicinal compounds.
Synthesis of N-benzylpyrrolomorphinans
This compound may be used as a reagent in the synthesis of N-benzylpyrrolomorphinans . N-benzylpyrrolomorphinans are a class of compounds that have potential therapeutic applications.
Denitrative Cross-Couplings
Interestingly, β-nitrostyrenes, typically bench stable compounds, are highly promising cross-coupling partners, due to their excellent availability and well understood reactivity . They offer alternative access to a broad range of functionalized alkenes, including β-alkylated styrenes, chalcones, stilbenes, cinnamic acids, and conjugated sulfones and phosphonates .
Antifungal Properties
Imidazole-containing chalcones, which can be synthesized using this compound, have been shown to be strongly effective against Aspergillus fumigatus . This fungus is the causative agent for the disease pulmonary aspergillosis .
Component of Essential Oils
1-(4-Methylphenyl)ethanol, a related compound, serves as a component of the essential oil from some plants in the ginger family . It is also used as a flavoring agent .
Cross-Couplings in Modern Organic Synthesis
Cross-couplings in modern organic synthesis have largely focused on noble transition metal-catalyzed reactions of privileged functional groups . The nitro group represents one of the most versatile functional groups in organic chemistry .
Safety and Hazards
properties
IUPAC Name |
1-methyl-4-[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKFDNFWPBWEKO-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29816-55-5 | |
Record name | NSC93684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BETA,4-DIMETHYL-BETA-NITROSTYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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